

4-Bromo-3-chlorobenzonitrile molecular structure and IUPAC name

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Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzonitrile

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An In-depth Technical Guide to 4-Bromo-3-chlorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of **4-Bromo-3-chlorobenzonitrile**, a key intermediate in the development of pharmaceuticals and advanced materials.

Molecular Identity and Structure

4-Bromo-3-chlorobenzonitrile is a di-halogenated aromatic nitrile. Its formal IUPAC name is **4-bromo-3-chlorobenzonitrile**.^{[1][2]} The molecule consists of a benzene ring substituted with a nitrile ($-C\equiv N$) group, a chlorine atom at position 3, and a bromine atom at position 4.

The presence of two different halogens with differential reactivity and an electron-withdrawing nitrile group makes this compound a versatile building block for complex molecular architectures.^[3]

Key Identifiers:

- CAS Number: 57418-97-0^{[1][3]}
- Molecular Formula: C_7H_3BrClN ^{[1][4]}

- SMILES: C1=CC(=C(C=C1C#N)Cl)Br[1][4]
- InChI Key: YWTKUWXYQQZSIL-UHFFFAOYSA-N[1][3]

Caption: Molecular Structure of **4-Bromo-3-chlorobenzonitrile**.

Physicochemical and Spectroscopic Data

This section summarizes the key physical and spectroscopic properties of **4-Bromo-3-chlorobenzonitrile**. The data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties

Property	Value	Reference(s)
Molecular Weight	216.46 g/mol	[3][4]
Appearance	White to almost white crystalline powder	[4]
Melting Point	67-68 °C	[4]
Boiling Point	142-143 °C (at reduced pressure)	[4]

Table 2: Predicted Spectroscopic Data

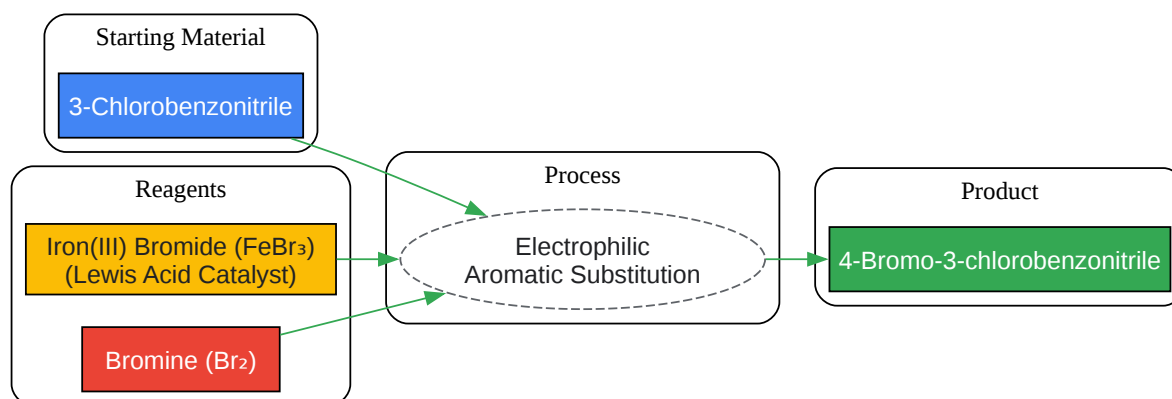
Note: The following NMR data are predicted values based on computational models and structure-property relationships. Experimental values may vary depending on the solvent and conditions.

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
¹ H			
H-2	7.8 - 8.0	Doublet (d)	~2
H-5	7.6 - 7.8	Doublet of Doublets (dd)	~8, ~2
H-6	7.9 - 8.1	Doublet (d)	~8
¹³ C			
C-CN	~117	Singlet	-
C-1	~115	Singlet	-
C-2	~135	Singlet	-
C-3	~138	Singlet	-
C-4	~128	Singlet	-
C-5	~134	Singlet	-
C-6	~132	Singlet	-
Data sourced from Benchchem[3].			

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is the sharp, strong absorption band corresponding to the nitrile (C≡N) stretching vibration, which is predicted to appear around ~2230 cm⁻¹.^[1]

Synthesis and Experimental Protocols

The most common and well-documented laboratory synthesis of **4-Bromo-3-chlorobenzonitrile** is achieved through the electrophilic aromatic substitution of 3-chlorobenzonitrile.^{[1][3]} In this reaction, the chlorine atom is an ortho-, para-director, while the nitrile group is a meta-director. The interplay of these directing effects favors the introduction of the bromine atom at the position para to the chlorine and meta to the nitrile group.^[3]



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Caption: Synthesis pathway for **4-Bromo-3-chlorobenzonitrile**.

Representative Experimental Protocol: Bromination of a Chlorobenzonitrile

Disclaimer: The following is a representative protocol adapted from the synthesis of the isomeric 3-bromo-4-chlorobenzonitrile and illustrates a common method for the bromination of a substituted benzonitrile.[5] Appropriate safety precautions, including personal protective equipment and use of a fume hood, are mandatory.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting material, 3-chlorobenzonitrile (1 equivalent), in a suitable solvent such as 70% sulfuric acid.[5]
- **Reagent Addition:** While stirring the solution at room temperature, slowly add potassium bromate (KBrO_3) (approximately 1.6 equivalents) in batches over a period of several hours. [5] This in-situ generation of bromine helps to control the reaction rate.
- **Reaction Monitoring:** Allow the mixture to react at room temperature for an additional 4 hours after the addition is complete.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

- **Workup:** Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
- **Isolation and Purification:** Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acid. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure **4-Bromo-3-chlorobenzonitrile**.^[5]

Chemical Reactivity and Applications

4-Bromo-3-chlorobenzonitrile is a valuable intermediate due to its multiple reactive sites.

- **Palladium-Catalyzed Cross-Coupling:** The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity allows for selective, sequential functionalization of the aromatic ring.^[3]
- **Nucleophilic Aromatic Substitution (S_NAr):** The strongly electron-withdrawing nitrile group activates the benzene ring for nucleophilic attack, facilitating the substitution of the halogen atoms by various nucleophiles.^{[3][4]}
- **Nitrile Group Transformations:** The nitrile moiety can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further pathways for derivatization.^[3]

These reactive properties make **4-Bromo-3-chlorobenzonitrile** a crucial starting material in the synthesis of:

- **Pharmaceuticals:** It serves as a foundational scaffold for novel therapeutic agents.^{[4][6]}
- **Agrochemicals:** Its derivatives are used in the development of modern pesticides, herbicides, and fungicides.^{[4][6]}
- **Materials Science:** It is used as a building block for functional polymers and materials for organic electronics due to the electronic properties imparted by its substituents.^[3]

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